![molecular formula C14H22N4OS B15218326 [6-(Octylsulfanyl)-9h-purin-9-yl]methanol CAS No. 14133-12-1](/img/structure/B15218326.png)
[6-(Octylsulfanyl)-9h-purin-9-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-(Octylthio)-9H-purin-9-yl)methanol is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Octylthio)-9H-purin-9-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Thioether Formation: The octylthio group is introduced via a nucleophilic substitution reaction. This involves reacting the purine derivative with an octylthiol in the presence of a base such as sodium hydride or potassium carbonate.
Methanol Addition: The final step involves the introduction of the methanol group. This can be achieved through a hydroxymethylation reaction, where formaldehyde and a reducing agent like sodium borohydride are used.
Industrial Production Methods: Industrial production of (6-(Octylthio)-9H-purin-9-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the octylthio group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the purine ring or the methanol group, potentially leading to the formation of dihydropurine derivatives.
Substitution: The octylthio group can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Dihydropurine derivatives.
Substitution Products: Various purine derivatives with different substituents replacing the octylthio group.
科学的研究の応用
(6-(Octylthio)-9H-purin-9-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of (6-(Octylthio)-9H-purin-9-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The octylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with specific proteins or nucleic acids, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
類似化合物との比較
(6-Methylthio)-9H-purin-9-yl)methanol: Similar structure but with a methylthio group instead of an octylthio group.
(6-(Ethylthio)-9H-purin-9-yl)methanol: Features an ethylthio group.
(6-(Butylthio)-9H-purin-9-yl)methanol: Contains a butylthio group.
Uniqueness: (6-(Octylthio)-9H-purin-9-yl)methanol is unique due to the presence of the octylthio group, which significantly influences its lipophilicity and potential biological activity. This makes it distinct from other similar compounds with shorter alkylthio groups, potentially offering different pharmacokinetic and pharmacodynamic properties.
特性
CAS番号 |
14133-12-1 |
|---|---|
分子式 |
C14H22N4OS |
分子量 |
294.42 g/mol |
IUPAC名 |
(6-octylsulfanylpurin-9-yl)methanol |
InChI |
InChI=1S/C14H22N4OS/c1-2-3-4-5-6-7-8-20-14-12-13(15-9-16-14)18(11-19)10-17-12/h9-10,19H,2-8,11H2,1H3 |
InChIキー |
MWYHIWJIMBWASP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCSC1=NC=NC2=C1N=CN2CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



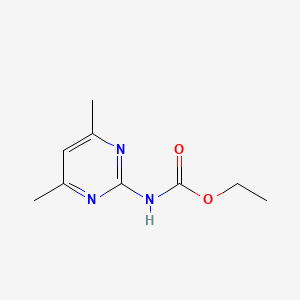
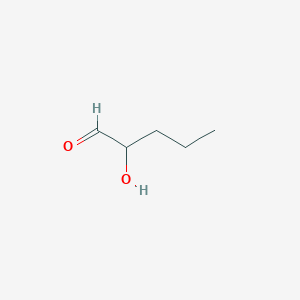
![tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15218266.png)
![1-[2-Amino-1-(propane-2-sulfonyl)-1H-benzimidazol-6-yl]propan-1-one](/img/structure/B15218281.png)
![5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B15218282.png)
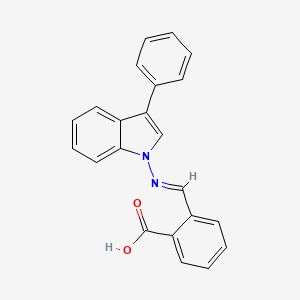
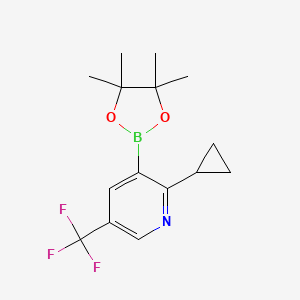
![6-Chloroisothiazolo[4,5-c]pyridine](/img/structure/B15218302.png)

![2-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-6-(propan-2-yl)phenyl acetate](/img/structure/B15218331.png)
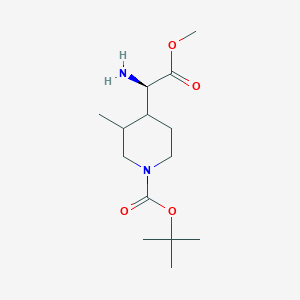

![2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid](/img/structure/B15218340.png)
